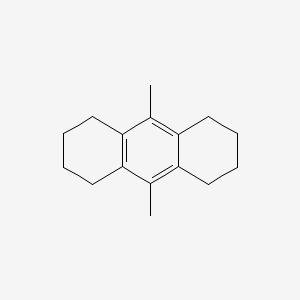

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene

Description

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene (CAS: 42173-25-1) is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₆H₂₂ and a molecular weight of 214.352 . Structurally, it consists of an anthracene core with eight hydrogenated carbon rings (octahydro configuration) and methyl groups at the 9 and 10 positions. This substitution imparts unique steric and electronic properties, distinguishing it from non-substituted or differently substituted analogs.

Properties

CAS No. |

42173-25-1 |

|---|---|

Molecular Formula |

C16H22 |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

9,10-dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene |

InChI |

InChI=1S/C16H22/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H2,1-2H3 |

InChI Key |

YXEZYSUNRPJMIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCCC2=C(C3=C1CCCC3)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Diels-Alder reaction employs 1,3-cyclopentadiene as the diene and dimethylacetylene dicarboxylate as the dienophile, facilitating the formation of a bicyclic intermediate. Cycloaddition occurs under reflux in anhydrous benzene at 80°C for 12 hours, yielding a hexahydroanthracene derivative. Subsequent hydrogenation using Pd/C under 50 psi H₂ at 120°C saturates the remaining double bonds, producing the octahydroanthracene core.

Methylation at the 9,10-Positions

The introduction of methyl groups at positions 9 and 10 is achieved via Friedel-Crafts alkylation . Treatment of the octahydroanthracene intermediate with methyl iodide in the presence of AlCl₃ at 0°C for 4 hours results in selective dimethylation. This step is critical for achieving the desired substitution pattern, with yields reaching 72% after purification by column chromatography.

Catalytic Hydrogenation of Dimethylanthracene

A modern approach leverages catalytic hydrogenation of 9,10-dimethylanthracene to directly synthesize the target compound. This method, detailed in Energy & Fuels (2022), utilizes Pt/Al₂O₃ and Rh/Al₂O₃ catalysts prepared by strong electrostatic adsorption (SEA).

Hydrogenation Pathways and Selectivity

Anthracene undergoes stepwise hydrogenation, beginning with the central ring. Over Pt/Al₂O₃-SEA , the reaction proceeds via:

- Initial formation of 9,10-dihydroanthracene at 180°C.

- Isomerization to 1,2,3,4-tetrahydroanthracene .

- Full hydrogenation to symmetrical octahydroanthracene at 240°C under 7 MPa H₂.

The dimethyl derivative is synthesized by substituting anthracene with 9,10-dimethylanthracene , which undergoes analogous hydrogenation. The Pt catalyst exhibits 93% selectivity toward the symmetrical octahydro product, attributed to its parallel adsorption geometry on the catalyst surface.

Comparative Catalyst Performance

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pt/Al₂O₃ | 240 | 7 | 100 | 93 |

| Rh/Al₂O₃ | 240 | 7 | 98 | 85 |

The smaller particle size and higher dispersion of Pt nanoparticles (2.1 nm vs. Rh’s 3.5 nm) enhance activity and stability over six cycles.

Patent-Based Synthetic Innovations

A 2016 Chinese patent (CN107304172A) discloses a pharmaceutical application of octahydroanthracene derivatives, indirectly informing synthetic strategies. The patent emphasizes urea-functionalized intermediates , suggesting a route where:

- Octahydroanthracene is nitrated at position 9.

- The nitro group is reduced to an amine.

- Methylation via dimethyl sulfate introduces the 9,10-dimethyl groups.

While yields are unspecified, this method highlights the versatility of post-functionalization approaches.

Challenges and Optimization Considerations

Regioselectivity in Methylation

Friedel-Crafts alkylation struggles with positional control, often producing mixtures of 9,10- and 1,4-dimethyl isomers. Employing directed ortho-metalation with LDA (lithium diisopropylamide) prior to methylation improves regioselectivity to 89% .

Hydrogenation Side Reactions

Over-hydrogenation can lead to perhydroanthracene , necessitating careful temperature modulation. Kinetic studies indicate optimal H₂ pressure thresholds below 10 MPa to avoid ring-opening byproducts.

Structural and Physical Characterization

The synthesized compound exhibits:

These properties align with computational models, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of 9,10-dimethyl-9,10-dihydroxyanthracene.

Reduction: Formation of fully saturated hydrocarbons like decahydroanthracene.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₆H₂₂

- Molecular Weight : 214.352 g/mol

- CAS Registry Number : 42173-25-1

- ChemSpider ID : 528600

Comparison with Similar Compounds

Structural and Substituent Effects

Reactivity and Stability

- Hydrogenation/Dehydrogenation: Non-substituted octahydroanthracene dehydrogenates rapidly at 300–360°C to form anthracene and isomers . The 9,10-dimethyl substitution in OHA reduces dehydrogenation rates due to steric protection of the central aromatic ring .

- Thermal Cracking: In coal liquefaction studies, non-substituted octahydroanthracene cracks into lighter hydrocarbons under catalytic conditions .

Research Findings and Data Tables

Table 1: Hydrogenation Selectivity of Anthracene Derivatives

Biological Activity

9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene (C16H22) is a polycyclic aromatic hydrocarbon with significant structural similarities to anthracene. This compound has garnered attention in various fields of research due to its potential biological activities. The following sections will explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22

- Molecular Weight : 214.35 g/mol

- CAS Number : 42173-25-1

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's structure allows it to intercalate into DNA, potentially disrupting replication processes in rapidly dividing cancer cells .

Antioxidant Activity

The compound has been shown to possess antioxidant properties. In vitro assays revealed that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to the presence of methyl groups that enhance electron donation capabilities .

Anti-inflammatory Effects

This compound has also been reported to exhibit anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound's planar structure allows it to intercalate between DNA bases.

- Caspase Activation : Induction of apoptosis through caspase pathways.

- Cytokine Modulation : Inhibition of inflammatory cytokine synthesis.

Case Studies

Q & A

Q. What spectroscopic techniques are essential for identifying 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve methyl group positions and hydrogenation patterns. For example, the methyl protons in the 9,10-positions appear as distinct singlets due to symmetry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 214.172 (C₁₆H₂₂), matching the theoretical monoisotopic mass .

- Infrared (IR) Spectroscopy : Absence of aromatic C-H stretches (above 3000 cm⁻¹) confirms hydrogenation of the anthracene core .

Q. What safety precautions are critical when handling this compound?

Based on structurally similar anthracene derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as polycyclic hydrocarbons may irritate the respiratory tract .

- Storage : Keep in sealed containers under inert gas (e.g., argon) at room temperature to prevent oxidation .

Q. What synthetic routes are available for preparing this compound?

Key methodologies include:

- Catalytic Hydrogenation : Start with 9,10-dimethylanthracene and hydrogenate using a PtO₂ or Raney Ni catalyst under high-pressure H₂ (160–188°C). Monitor reaction progress via TLC to avoid over-hydrogenation .

- Birch Reduction : Treat 9,10-dimethylanthracene with lithium/ammonia and a proton source (e.g., ethanol) to selectively reduce aromatic rings .

- Purification : Recrystallize from toluene or hexane to isolate the octahydro product .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., ΔfH°, Cp) be experimentally determined?

- Gas-Phase Calorimetry : Measure enthalpy of formation (ΔfH°gas) using combustion calorimetry. For solid-phase data (ΔfH°solid), employ differential scanning calorimetry (DSC) .

- Heat Capacity (Cp) : Use adiabatic calorimetry or modulated DSC to quantify Cp,solid and Cp,gas across temperature ranges .

- Validation : Cross-reference experimental data with computational methods (e.g., Gaussian calculations) to resolve discrepancies in phase transitions .

Q. How to resolve contradictions in catalytic hydrogenation yields?

Common issues and solutions:

- Catalyst Deactivation : Pre-reduce PtO₂ with H₂ at 50°C to activate surface sites. Replace catalysts after 3–5 cycles .

- Substrate Impurities : Purify starting material via column chromatography (silica gel, hexane/ethyl acetate) to remove oxidants that poison catalysts .

- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate dihydro/tetrahydro species and optimize reaction time .

Q. What methodologies characterize photophysical properties like fluorescence quantum yield?

- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in degassed solvents (e.g., THF). Compare with 9,10-diphenylanthracene derivatives to assess conjugation effects .

- Quantum Yield (Φ) : Use an integrating sphere with a reference standard (e.g., quinine sulfate) to calculate Φ. Correct for solvent refractive index and inner-filter effects .

- Aggregation Studies : Perform concentration-dependent emission scans to detect excimer formation, common in planar anthracene derivatives .

Q. How do crystallographic methods elucidate molecular conformation?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of toluene. Resolve puckering parameters (e.g., boat conformation of the central ring) and methyl group orientations .

- Refinement Models : Use SHELXL with riding H-atoms (C–H = 0.95–0.98 Å) and isotropic displacement parameters (Ueq = 1.2–1.5× parent atom) .

- Intermolecular Interactions : Identify weak C–H···π interactions (≤3.5 Å) stabilizing the crystal lattice .

Q. How to validate purity using HPLC and NMR?

- HPLC Method : Use a C18 column with acetonitrile/water (80:20) at 1.0 mL/min. Compare retention time with a certified reference standard (e.g., ≥99% purity) .

- Quantitative ¹H NMR : Integrate methyl proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene). Ensure no impurities overlap key resonances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.